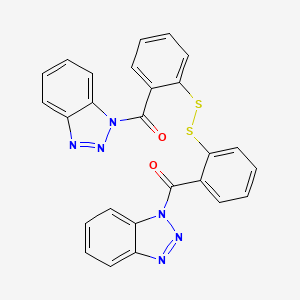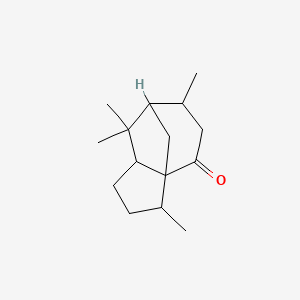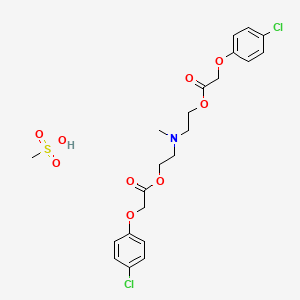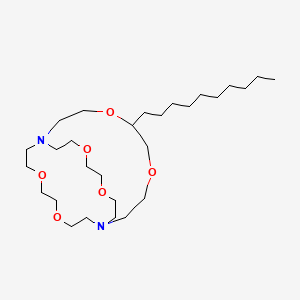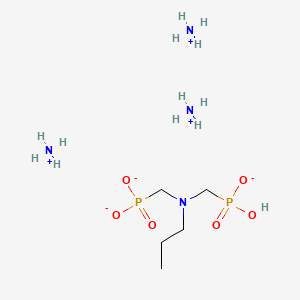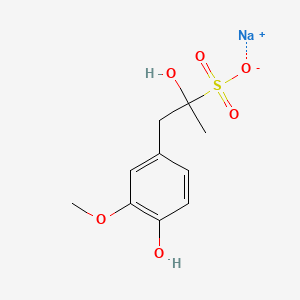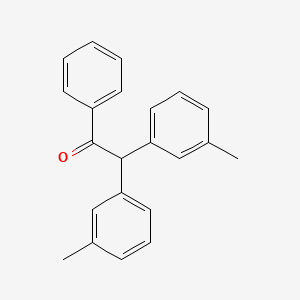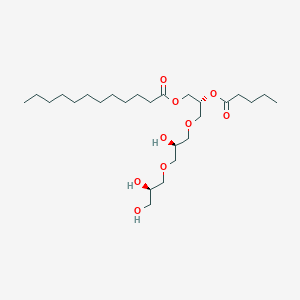
Triglycerol pentalaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triglycerol pentalaurate is a compound belonging to the class of polyglycerol esters. It is synthesized by esterifying triglycerol with lauric acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triglycerol pentalaurate is synthesized through the esterification of triglycerol with lauric acid. The reaction typically involves heating triglycerol and lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is heated in large reactors, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Triglycerol pentalaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lauric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its alcohol and fatty acid components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
Oxidation: Lauric acid and other oxidation products.
Reduction: Glycerol and lauric acid.
Hydrolysis: Glycerol and lauric acid.
Aplicaciones Científicas De Investigación
Triglycerol pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of emulsions and as a stabilizer for biological samples.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Industry: Utilized in the production of cosmetics, food products, and pharmaceuticals due to its emulsifying and stabilizing properties
Mecanismo De Acción
The mechanism of action of triglycerol pentalaurate involves its ability to interact with cell membranes and disrupt their integrity. This is achieved through its surfactant properties, which allow it to insert into lipid bilayers and increase membrane permeability. This disruption can lead to cell lysis and death, making it effective against various microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- Triglycerol monolaurate
- Triglycerol dilaurate
- Triglycerol trilaurate
Uniqueness
Triglycerol pentalaurate is unique due to its higher degree of esterification, which enhances its surfactant properties compared to its mono-, di-, and trilaurate counterparts. This makes it more effective in applications requiring strong emulsifying and stabilizing properties .
Propiedades
Número CAS |
72347-88-7 |
|---|---|
Fórmula molecular |
C26H50O9 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-pentanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C26H50O9/c1-3-5-7-8-9-10-11-12-13-15-25(30)34-21-24(35-26(31)14-6-4-2)20-33-19-23(29)18-32-17-22(28)16-27/h22-24,27-29H,3-21H2,1-2H3/t22-,23-,24-/m1/s1 |
Clave InChI |
RNUFZCXHBHHJGV-WXFUMESZSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](CO)O)O)OC(=O)CCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)OC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


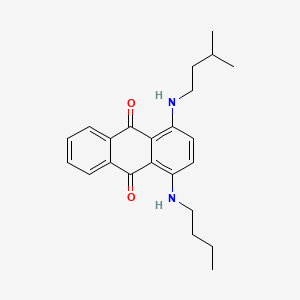
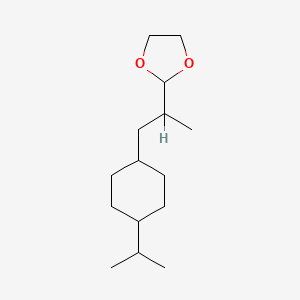
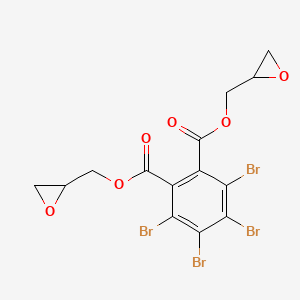
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
